molecular formula C18H20BrNO2 B2831905 N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide CAS No. 304892-88-4

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide

Cat. No. B2831905
CAS RN: 304892-88-4
M. Wt: 362.267
InChI Key: CGWPYJAEQQNNBT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide, also known as BPTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTAA is a member of the acetamide family of compounds and has a molecular weight of 396.35 g/mol.

Scientific Research Applications

  • Synthesis and Pharmacological Assessment :

    • A study by Rani et al. (2016) explored the synthesis of novel acetamide derivatives, including compounds similar to N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds, synthesized through a multi-step reaction sequence, showed significant activities comparable to standard drugs in these categories (Rani, Pal, Hegde, & Hashim, 2016).
  • Chemoselective Acetylation :

    • Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant to the synthesis of antimalarial drugs. The study explored various parameters affecting this reaction, providing insights into the synthesis methods that could be applied to similar acetamide compounds (Magadum & Yadav, 2018).
  • Acetaminophen Degradation Study :

    • A 2015 study by Li et al. examined the impact of halide ions on the degradation of acetaminophen, with insights into the roles of bromide ions. This research is relevant to understanding the environmental and chemical behavior of related acetamide compounds, including this compound (Li, Song, Fu, Tsang, & Yang, 2015).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities :

    • Another study by Rani et al. (2014) focused on synthesizing 2-(substituted phenoxy) acetamide derivatives, assessing their potential as anticancer, anti-inflammatory, and analgesic agents. This research is directly relevant to the chemical class of this compound, highlighting its potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
  • Radical Scavenging Activity :

    • A study by Boudebbous et al. (2021) on a similar compound, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), investigated its free radical scavenging activity. This research offers insights into the antioxidant properties of related acetamide derivatives, which could be extrapolated to this compound (Boudebbous et al., 2021).

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)20-14-10-8-13(19)9-11-14/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWPYJAEQQNNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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